(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-cyclobutylpiperazin-1-yl)methanone
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Description
(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-cyclobutylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H26ClN3O3 and its molecular weight is 379.89. The purity is usually 95%.
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Scientific Research Applications
Environmental and Health Impact Studies
Exposure to Organophosphorus and Pyrethroid Pesticides : Studies have investigated the environmental exposure of children to organophosphorus (OP) and pyrethroid (PYR) pesticides, which are developmental neurotoxicants. Understanding the extent of exposure, especially in young children, is critical for developing public health policies on the regulation and use of these chemicals (Babina et al., 2012).
Polycyclic Aromatic Hydrocarbons (PAHs) in Urine : The determination of PAHs in the urine of coke oven workers has been explored to assess occupational exposure to toxic environmental contaminants. This study demonstrates the utility of measuring unmetabolized PAHs as a biomarker for exposure to complex PAH mixtures in humans (Waidyanatha et al., 2003).
Drug Development and Pharmacokinetics
Novel Therapeutic Agents : Research into novel compounds, such as 4-methylpyrazole (4-MP), explores their potential as future drugs for treating intoxications by methanol and ethylene glycol, showcasing the importance of understanding the pharmacokinetics and safety of new therapeutic molecules (Jacobsen et al., 1988).
Safety and Tolerance in Human Subjects : Controlled studies on the safety of new chemical entities like 4-MP in healthy human subjects after single, ascending doses provide critical data for drug development, indicating potential therapeutic applications and limitations due to side effects (Jacobsen et al., 1988).
Properties
IUPAC Name |
[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-(4-cyclobutylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O3/c20-17-12-14(13-21-18(17)26-16-4-10-25-11-5-16)19(24)23-8-6-22(7-9-23)15-2-1-3-15/h12-13,15-16H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRSSBYJWIBPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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